



Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis

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Compound of Interest		
Compound Name:	TEAD-IN-13	
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The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of cancers.[1] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2]

In the "Hippo-off" state, often occurring in cancer, unphosphorylated YAP/TAZ translocates to the nucleus.[3] Lacking a DNA-binding domain, YAP/TAZ must associate with DNA-binding transcription factors to exert their effects.[4] The TEAD family of transcription factors (TEAD1-4) are the primary partners for YAP/TAZ, and this interaction is critical for driving the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61.[5][6] The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis driven by Hippo pathway dysregulation.[1][5]

TEAD-IN-13: A Novel TEAD Inhibitor

TEAD-IN-13 is an orally active small molecule inhibitor of TEAD transcription factors.[7] It represents a valuable chemical probe for investigating the biological functions of the TEAD-YAP/TAZ transcriptional complex.

Chemical and Physical Properties

While the specific chemical structure of **TEAD-IN-13** is detailed in patent literature, its key properties are summarized below.



Property	Value	Reference
Target	TEAD Transcription Factors	[7]
IC50	<100 nM	[7]
Bioavailability	Orally Active	[7]
Half-life (mouse)	3.2 hours	[7]

Mechanism of Action

Many recently developed TEAD inhibitors function by targeting a conserved lipid-binding pocket, also known as the palmitate-binding pocket, within the TEAD protein.[8][9] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within this pocket, is essential for the stability and transcriptional activity of TEAD proteins.[4][10]

Small molecules that bind to this pocket can inhibit TEAD activity through several proposed mechanisms:

- Allosteric Inhibition: By occupying the lipid pocket, these inhibitors can allosterically disrupt the conformation of the YAP/TAZ binding domain, thereby preventing the formation of the oncogenic TEAD-YAP/TAZ complex.[3]
- Inhibition of Palmitoylation: The compounds can directly block the auto-palmitoylation of TEAD, leading to protein instability and subsequent degradation.
- Induction of a Cofactor Switch: Some inhibitors have been shown to promote the interaction
 of TEAD with transcriptional corepressors like VGLL4, which competes with YAP/TAZ for the
 same binding site on TEAD, effectively switching off pro-growth gene expression.[11][12]

TEAD-IN-13 is presumed to operate through a similar mechanism, targeting the central hydrophobic pocket to modulate TEAD's transcriptional output.

Signaling Pathway and Experimental Workflow The Hippo Signaling Pathway







The following diagram illustrates the central role of the TEAD-YAP/TAZ complex in the Hippo pathway. In the "Hippo-off" state, YAP/TAZ is free to enter the nucleus and activate TEAD-mediated transcription. TEAD inhibitors, such as **TEAD-IN-13**, block this final step.



Cytoplasm MST1/2 LATS1/2 YAP/TAZ Translocation (Hippo-OFF) Nucleus p-YAP/TAZ TEAD-IN-13 YAP/TAZ Inhibition Degradation TEAD TEAD-YAP/TAZ Complex Activation **Target Genes** (e.g., CTGF, CYR61) Cell Proliferation, Survival

Hippo Signaling Pathway and Point of Inhibition

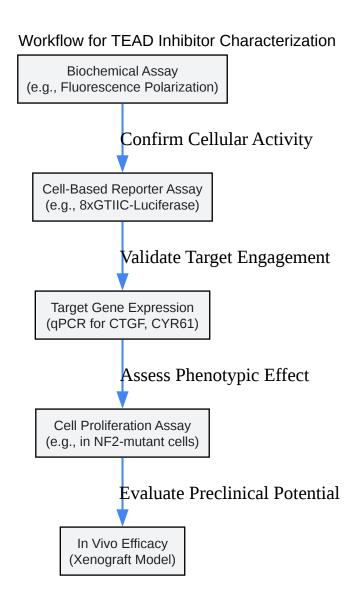
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Caption: The Hippo pathway and the inhibitory action of **TEAD-IN-13**.



Experimental Workflow for Characterizing TEADInhibitors

The diagram below outlines a typical workflow for evaluating the efficacy of a TEAD inhibitor in a basic research setting.



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Caption: A generalized experimental workflow for testing TEAD inhibitors.

Experimental Protocols



Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a cell-based TEAD transcriptional reporter assay, a foundational experiment for characterizing compounds like **TEAD-IN-13**.

TEAD Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcriptional activity. It typically uses a luciferase reporter gene under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).

Materials:

- HEK293T cells (or other suitable cell line)
- 8xGTIIC-luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (DMEM with 10% FBS)
- TEAD-IN-13 or other test compounds
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.



- Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of TEAD-IN-13 or a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with the compound for an additional 24 hours.
- Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce TEAD transcriptional activity by 50%.

Applications in Basic Research

TEAD-IN-13 serves as a powerful tool to dissect the roles of TEAD-mediated transcription in various biological contexts.

- Cancer Biology: Researchers can use TEAD-IN-13 to investigate the dependency of cancer
 cell lines on Hippo-YAP/TAZ-TEAD signaling. This is particularly relevant for cancers with
 known mutations in upstream Hippo pathway components, such as Neurofibromatosis Type
 2 (NF2).[1]
- Developmental Biology: The Hippo pathway is integral to tissue development and organ size control.[13] TEAD-IN-13 can be used to probe the temporal requirements of TEAD activity during specific developmental processes in cell culture or model organisms.
- Regenerative Medicine: The YAP/TAZ-TEAD axis is a key driver of tissue regeneration and stem cell proliferation.[13] TEAD-IN-13 allows for the controlled inhibition of this pathway to study its role in regenerative processes and to potentially modulate stem cell fate.



 Mechanobiology: The activity of YAP/TAZ is regulated by mechanical cues from the cellular microenvironment. TEAD-IN-13 can be employed to uncouple transcriptional responses from upstream mechanical signals, helping to elucidate the mechanisms of mechanotransduction.

Conclusion

TEAD-IN-13 is a valuable addition to the chemical biology toolbox for studying the Hippo signaling pathway. As a potent and orally active inhibitor, it provides a means to acutely and specifically block the transcriptional output of the YAP/TAZ-TEAD complex. Its use in basic research will undoubtedly contribute to a deeper understanding of the multifaceted roles of TEAD transcription factors in health and disease, and may pave the way for novel therapeutic strategies targeting this critical oncogenic node.

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